Isoaminile

Description

Properties

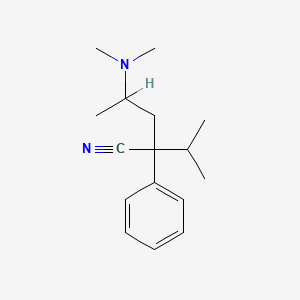

IUPAC Name |

4-(dimethylamino)-2-phenyl-2-propan-2-ylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2/c1-13(2)16(12-17,11-14(3)18(4)5)15-9-7-6-8-10-15/h6-10,13-14H,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLSCFISQHLEED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(C)N(C)C)(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28416-66-2 (citrate) | |

| Record name | Isoaminile [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5057830 | |

| Record name | Isoaminile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-51-0 | |

| Record name | Isoaminile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoaminile [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoaminile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoaminile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMINILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4823W2PQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isoaminile: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Abstract

Isoaminile is a centrally acting antitussive agent with a unique pharmacological profile characterized by a dual mechanism of action.[1][2] This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action, intended for researchers, scientists, and professionals in drug development. While structurally similar to methadone, this compound's primary therapeutic effect is the suppression of the cough reflex, which it achieves through a combination of central nervous system activity and peripheral anticholinergic effects.[1][2][3] This document synthesizes the available pharmacological data, highlights the compound's dual antagonist action at both muscarinic and nicotinic cholinergic receptors, and outlines generalized experimental approaches for its study, acknowledging the limited publicly available quantitative data.[1][4]

Introduction

This compound, sold under trade names such as Peracon and Dimyril, is a medication primarily used for the suppression of cough.[1][4] Its chemical structure, 4-(dimethylamino)-2-isopropyl-2-phenylpentanenitrile, bears a resemblance to methadone, an opioid analgesic.[1][2][3] However, this compound's pharmacological activity is distinct, with its primary clinical application being in the management of cough.[5] The therapeutic dose is typically 40-80 mg of the cyclamate salt, with a maximum of five doses in a 24-hour period.[4] This guide delves into the molecular and physiological mechanisms that underpin its antitussive and anticholinergic effects.

Mechanism of Action

The therapeutic efficacy of this compound stems from a dual mechanism of action, targeting both the central nervous system and the peripheral nervous system.

Central Antitussive Effect

This compound is classified as a centrally acting cough suppressant, meaning it exerts its primary antitussive effect by acting on the cough center in the medulla oblongata.[1][3] The precise molecular targets and signaling pathways within the central nervous system that are modulated by this compound to produce this effect have not been fully elucidated in the available literature.[1] Unlike opioid-based antitussives, experimental results suggest that this compound does not induce physical dependence.[6]

Anticholinergic Activity

A significant aspect of this compound's pharmacological profile is its anticholinergic activity.[1][2][3][4] It functions as an antagonist at both muscarinic and nicotinic subtypes of cholinergic receptors.[1][2] This antagonism of acetylcholine, a key neurotransmitter in both the central and peripheral nervous systems, contributes to its overall therapeutic effect and distinguishes it from many other antitussive agents.[1] The peripheral anticholinergic actions can contribute to the reduction of secretions and bronchoconstriction, which can be components of the cough reflex.

Pharmacological Data

The publicly available quantitative data on this compound's receptor affinity, potency, and pharmacokinetics are limited.[1] The following table summarizes the known qualitative pharmacological effects of the compound.

| Pharmacological Effect | Description | References |

| Antitussive | Acts centrally on the medullary cough center to suppress the cough reflex. | [1][3] |

| Anticholinergic | Exhibits antagonist activity at both muscarinic and nicotinic cholinergic receptors. | [1][2][3][4] |

| Dependence Liability | Experimental studies indicate a lack of physical dependence. | [6] |

Signaling Pathways and Experimental Workflows

Proposed Dual Mechanism of Action of this compound

The following diagram illustrates the proposed dual mechanism of action of this compound, highlighting its central and peripheral sites of action.

Caption: Proposed dual mechanism of action of this compound.

Generalized Experimental Workflow for Antitussive Efficacy Testing

Due to the lack of specific, detailed experimental protocols for this compound in the public domain, the following diagram provides a generalized workflow for assessing the efficacy of an antitussive agent. This can serve as a template for designing studies to further investigate this compound.

Caption: Generalized workflow for antitussive drug evaluation.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not extensively available in the public literature. However, based on its known pharmacological activities, the following methodologies would be appropriate for its further study.

In Vitro Receptor Binding Assays

To quantify the affinity of this compound for muscarinic and nicotinic cholinergic receptors, competitive radioligand binding assays could be employed.

-

Objective: To determine the binding affinity (Ki) of this compound for various subtypes of muscarinic (M1-M5) and nicotinic (e.g., α4β2, α7) receptors.

-

Methodology:

-

Prepare cell membrane homogenates expressing the receptor subtype of interest.

-

Incubate the membranes with a specific radioligand (e.g., [³H]N-methylscopolamine for muscarinic receptors, [³H]epibatidine for nicotinic receptors) in the presence of varying concentrations of this compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

In Vivo Models of Cough

To assess the antitussive efficacy of this compound, animal models of chemically-induced cough are commonly used.

-

Objective: To evaluate the dose-dependent effect of this compound on cough frequency in a relevant animal model.

-

Methodology:

-

Select an appropriate animal model (e.g., guinea pig, cat).

-

Administer this compound or vehicle control via a relevant route (e.g., oral, intraperitoneal).

-

After a predetermined pretreatment time, expose the animals to a tussive agent (e.g., aerosolized citric acid or capsaicin).

-

Record the number of coughs over a specified period using a plethysmograph or by direct observation with audio recording.

-

Compare the cough frequency between the this compound-treated and control groups to determine the percentage of cough inhibition.

-

Conclusion and Future Directions

This compound is an effective antitussive agent with a distinct dual mechanism of action involving central suppression of the cough reflex and peripheral anticholinergic effects. While its clinical efficacy has been demonstrated, a significant gap exists in the public domain regarding detailed quantitative pharmacological data and specific experimental protocols. Future research should focus on elucidating the precise molecular targets of this compound within the central nervous system, quantifying its binding affinities and functional activities at various cholinergic receptor subtypes, and conducting comprehensive pharmacokinetic and pharmacodynamic studies. Such investigations will provide a more complete understanding of this unique antitussive agent and may inform the development of novel therapies for cough.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound Citrate [benchchem.com]

- 3. This compound | C16H24N2 | CID 6481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Some cases of acute intoxications from compulsive use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoaminile: A Technical Guide on its Discovery, History, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of Isoaminile. This compound, a centrally acting antitussive agent, is structurally related to methadone and exhibits a unique pharmacological profile characterized by its anticholinergic activity at both muscarinic and nicotinic receptors.[1][2] This document collates the available scientific literature to present a detailed account of its development, mechanism of action, and the experimental methodologies used to elucidate its effects. Due to the limited availability of public domain data, this guide also highlights areas where further research is required to fully characterize this compound.

Introduction

This compound, chemically known as 4-(dimethylamino)-2-isopropyl-2-phenylvaleronitrile, is a synthetic compound that has been primarily investigated for its antitussive properties.[3] Its structural similarity to methadone suggests a potential for complex pharmacological activities.[1] Indeed, beyond its effects on the cough reflex, this compound has been shown to possess significant anticholinergic properties, acting as an antagonist at both muscarinic and nicotinic acetylcholine (B1216132) receptors.[2][4] This dual antagonism distinguishes it from many other antitussive agents and forms the basis of its unique pharmacological profile.

Discovery and History

The initial investigation into the pharmacological effects of this compound was conducted by Krause in 1958. This seminal work, published in Arzneimittelforschung, first described the compound's antitussive and spasmolytic activities. While the full text of this original publication is not widely available, it is consistently cited as the first report on this compound's therapeutic potential.

Subsequent research in the 1960s further explored the pharmacological profile of this compound. Notably, the work of Ramos and colleagues in 1964 described its parasympatholytic action and a protective effect against experimental cardiac arrhythmias. These findings expanded the known activities of this compound beyond its initial antitussive application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | 4-(dimethylamino)-2-isopropyl-2-phenylpentanenitrile |

| Molecular Formula | C₁₆H₂₄N₂ |

| Molar Mass | 244.38 g/mol |

| CAS Number | 77-51-0 |

| Synonyms | Peracon, Dimyril, Isoaminil |

| Chemical Structure | (See Figure 1) |

Synthesis

Detailed, publicly available protocols for the specific synthesis of this compound are scarce. However, based on its chemical structure as a substituted diphenylvaleronitrile, a plausible synthetic route can be inferred from the synthesis of structurally related compounds, such as the methadone intermediate, 2,2-diphenyl-4-(dimethylamino)valeronitrile.

A generalized synthetic workflow is depicted in the following diagram:

References

An In-depth Technical Guide to the Synthesis and Pharmacology of Isoaminile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoaminile is a centrally acting antitussive agent with a dual pharmacological profile, exhibiting both cough suppressant and anticholinergic properties. This technical guide provides a comprehensive overview of the synthesis of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. While the synthesis of the parent compound has been described, a notable gap exists in the public domain regarding the synthesis and pharmacological assessment of its derivatives. This document aims to consolidate the available information on this compound and provide a framework for future research into its derivatives and their therapeutic potential.

Introduction

This compound, chemically known as 4-(dimethylamino)-2-isopropyl-2-phenylpentanenitrile, is recognized for its efficacy in suppressing cough.[1][2] Structurally, it shares some similarities with methadone.[3] Its primary therapeutic application lies in its centrally mediated antitussive effect.[1] A distinguishing feature of this compound is its additional anticholinergic activity, acting as an antagonist at both muscarinic and nicotinic receptors.[1][4][5] This dual mechanism of action contributes to its overall pharmacological profile.[1] Despite its use, there is a conspicuous absence of publicly available data on the synthesis and structure-activity relationships of its derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 4-(dimethylamino)-2-isopropyl-2-phenylpentanenitrile |

| Molecular Formula | C₁₆H₂₄N₂ |

| Molar Mass | 244.38 g/mol |

| CAS Number | 77-51-0 |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Synthesis of this compound

While information on the synthesis of this compound derivatives is scarce, a lipase-mediated enzymatic synthesis of the four enantiomers of the parent compound has been reported. This method offers a stereoselective route to obtain the different isomers of this compound.

Lipase-Mediated Synthesis of this compound Enantiomers

A key step in this synthesis involves the enantioselective acetylation of an allylic alcohol precursor, followed by a Claisen-Johnson rearrangement to establish the quaternary benzylic stereocenter. The subsequent steps involve chromatographic separation of diastereomers and conversion to the final this compound enantiomers.

A generalized workflow for this enzymatic synthesis is depicted in the following diagram:

Caption: Lipase-Mediated Synthesis of this compound.

Pharmacological Profile

Mechanism of Action

This compound's pharmacological effects stem from two primary mechanisms:

-

Central Antitussive Activity: It acts on the cough center in the brain to suppress the cough reflex. The precise molecular targets within the central nervous system for this action are not fully elucidated in the available literature.[1]

-

Anticholinergic Activity: this compound functions as an antagonist at both muscarinic and nicotinic acetylcholine (B1216132) receptors.[1][4][5] This antagonism contributes to its overall effects and can be responsible for potential side effects.

The signaling pathways associated with muscarinic receptor antagonism are illustrated below:

Caption: Muscarinic Receptor Signaling Pathways.

Quantitative Pharmacological Data

Despite a thorough review of the available literature, specific quantitative data on the antitussive efficacy (e.g., ED₅₀) and receptor binding affinities (e.g., Kᵢ, IC₅₀) of this compound and its potential derivatives are not publicly available. The following tables are provided as templates for researchers to populate with experimentally determined values.

Table 2: Template for Antitussive Activity Data

| Compound | Animal Model | Tussive Agent | Route of Administration | ED₅₀ (mg/kg) |

| This compound | ||||

| Derivative 1 | ||||

| Derivative 2 |

Table 3: Template for Anticholinergic Activity Data (Muscarinic Receptors)

| Compound | Receptor Subtype | Radioligand | Kᵢ (nM) | IC₅₀ (nM) |

| This compound | M₁ | |||

| M₂ | ||||

| M₃ | ||||

| Derivative 1 | M₁ | |||

| M₂ | ||||

| M₃ |

Table 4: Template for Anticholinergic Activity Data (Nicotinic Receptors)

| Compound | Receptor Subtype | Radioligand | Kᵢ (nM) | IC₅₀ (nM) |

| This compound | αxβy | |||

| Derivative 1 | αxβy |

Pharmacokinetic Profile

Detailed pharmacokinetic parameters for this compound, such as Cₘₐₓ, Tₘₐₓ, and half-life, are not well-documented in the public domain. Table 5 serves as a template for organizing such data upon experimental determination.

Table 5: Template for Pharmacokinetic Parameters

| Compound | Animal Model | Route of Administration | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | t₁/₂ (h) | AUC (ng·h/mL) |

| This compound | |||||||

| Derivative 1 |

Experimental Protocols

Antitussive Activity Assay: Citric Acid-Induced Cough in Guinea Pigs

This in vivo model is a standard method for evaluating the efficacy of antitussive agents.[2][3][6][7]

6.1.1. Materials

-

Male Dunkin-Hartley guinea pigs (300-500 g)

-

Citric acid solution (0.4 M in sterile saline)

-

Whole-body plethysmograph

-

Nebulizer

-

Microphone and sound recording equipment

-

Data acquisition software

6.1.2. Procedure

-

Animal Acclimation: Acclimate animals to the housing facility for at least 3 days prior to the experiment.

-

Drug Administration: Administer the test compound (this compound or derivative) or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Acclimation to Chamber: Place each guinea pig individually in the plethysmograph chamber for a 5-10 minute acclimation period.

-

Cough Induction: Nebulize the citric acid solution into the chamber for a fixed period (e.g., 10 minutes).

-

Data Recording: Record the number of coughs and the latency to the first cough during the exposure period and for a defined post-exposure period. Coughs are identified by their characteristic sound and the associated pressure changes detected by the plethysmograph.

6.1.3. Data Analysis

Calculate the total number of coughs for each animal. Compare the mean cough count in the drug-treated groups to the vehicle control group to determine the percentage of cough inhibition.

The general workflow for this experiment is as follows:

Caption: Workflow for Citric Acid-Induced Cough Assay.

Anticholinergic Activity Assay: Radioligand Binding Assay for Muscarinic Receptors

This in vitro assay is used to determine the binding affinity of a compound for muscarinic receptors.

6.2.1. Materials

-

Cell membranes expressing specific human muscarinic receptor subtypes (M₁, M₂, M₃, etc.)

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB)

-

Test compound (this compound or derivative)

-

Unlabeled antagonist (e.g., atropine) for determining non-specific binding

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

96-well filter plates

-

Scintillation fluid

-

Scintillation counter

6.2.2. Procedure

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled antagonist), and competitive binding (radioligand + membranes + varying concentrations of the test compound).

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of the wells through the filter plates to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.

6.2.3. Data Analysis

Calculate the specific binding by subtracting the non-specific binding from the total binding. For competitive binding experiments, plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

The workflow for the radioligand binding assay is outlined below:

Caption: Workflow for Radioligand Binding Assay.

Conclusion and Future Directions

This compound remains a compound of interest due to its dual antitussive and anticholinergic activities. The lipase-mediated synthesis provides a viable route to its enantiomers, enabling further stereospecific pharmacological investigation. However, the significant lack of information on the synthesis and biological activity of this compound derivatives represents a major hurdle in exploring its full therapeutic potential and understanding its structure-activity relationships.

Future research should focus on the following areas:

-

Development of synthetic routes for this compound derivatives: This would involve modifications to the phenyl ring, the isopropyl group, and the dimethylamino moiety to explore how these changes affect activity and selectivity.

-

Quantitative pharmacological characterization: Detailed in vitro and in vivo studies are needed to determine the potency and efficacy of this compound and its future derivatives as antitussive and anticholinergic agents.

-

Pharmacokinetic and toxicological profiling: Comprehensive ADME-Tox studies are essential to assess the drug-like properties and safety of these compounds.

By addressing these knowledge gaps, the scientific community can better evaluate the therapeutic potential of this compound and its analogs for the treatment of cough and other conditions where cholinergic modulation may be beneficial.

References

- 1. portfolio.unisza.edu.my [portfolio.unisza.edu.my]

- 2. Pharmacological studies of allergic cough in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Sinomenine Attenuated Capsaicin-Induced Increase in Cough Sensitivity in Guinea Pigs by Inhibiting SOX5/TRPV1 Axis and Inflammatory Response [frontiersin.org]

- 4. This compound as inhibitor of muscarinic and nicotinic ganglionic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolated organ/tissue test – organ bath [panlab.com]

- 6. Female Guinea Pig Model for Cough Studies and Its Response to Most Common Tussive Substances [pubmed.ncbi.nlm.nih.gov]

- 7. Sinomenine Attenuated Capsaicin-Induced Increase in Cough Sensitivity in Guinea Pigs by Inhibiting SOX5/TRPV1 Axis and Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Isoaminile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoaminile is a centrally acting antitussive agent with a unique pharmacological profile characterized by a dual mechanism of action. Structurally similar to methadone, it exerts its cough-suppressing effects through a central pathway while also possessing significant anticholinergic properties, acting as an antagonist at both muscarinic and nicotinic acetylcholine (B1216132) receptors.[1][2][3] This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, including its mechanism of action, and qualitative pharmacodynamic effects. Due to the limited availability of public quantitative data, this document also highlights areas where further research is required to fully elucidate its pharmacological profile.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | 4-(dimethylamino)-2-isopropyl-2-phenylpentanenitrile |

| Molecular Formula | C₁₆H₂₄N₂ |

| Molar Mass | 244.382 g/mol |

| CAS Number | 77-51-0 |

| Synonyms | Peracon, Dimyril, Isoaminil |

(Data sourced from multiple publicly available chemical databases)

Pharmacodynamics: Mechanism of Action

This compound's primary therapeutic effect as an antitussive is mediated by its action on the central nervous system.[1] Concurrently, it exhibits significant anticholinergic activity, which contributes to its overall pharmacological profile.[1][2][3]

Central Antitussive Effect

The precise central mechanism underlying this compound's antitussive action has not been fully elucidated in the available literature. However, it is categorized as a centrally acting cough suppressant, suggesting it modulates the cough reflex arc within the brainstem.[1] Unlike opioid-based antitussives, some preclinical evidence suggests that this compound may not cause significant respiratory depression, a potential advantage in its clinical application.

Anticholinergic Effects

This compound is a non-selective antagonist at both muscarinic and nicotinic acetylcholine receptors.[1][2] This dual anticholinergic activity is a distinguishing feature of its pharmacology.

-

Muscarinic Receptor Antagonism: By blocking muscarinic receptors, this compound can reduce secretions and relax smooth muscle in the airways, which may contribute to its antitussive effect.

-

Nicotinic Receptor Antagonism: Its antagonism at nicotinic receptors, particularly at autonomic ganglia, can influence neurotransmission.[4]

The combined central antitussive and peripheral anticholinergic actions are illustrated in the signaling pathway diagram below.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively available in the public domain. Further studies are required to characterize its pharmacokinetic profile in both preclinical models and humans.

Preclinical and Clinical Efficacy

Safety and Toxicology

While generally considered safe at therapeutic doses, there have been reports of compulsive use and acute intoxication with intravenous administration of this compound.[4] Studies investigating its physical dependence capacity have shown that this compound does not appear to induce physical dependence.[4] A slight release of cyanide has been observed in vivo but only at high doses.[4] A comprehensive toxicological profile is not well-documented in publicly accessible literature.

Experimental Protocols

Specific experimental protocols from studies on this compound are not detailed in the available literature. However, based on standard pharmacological methods, the following outlines plausible methodologies for assessing the key pharmacological activities of this compound.

In Vitro Receptor Binding Assays (Hypothetical)

Objective: To determine the binding affinity of this compound to muscarinic and nicotinic acetylcholine receptors.

Methodology:

-

Receptor Preparation: Membranes from cells expressing specific subtypes of human muscarinic (e.g., M1, M2, M3) and nicotinic (e.g., α4β2, α7) receptors would be prepared.

-

Radioligand Binding: A competitive binding assay would be performed using a specific radiolabeled ligand for each receptor subtype (e.g., [³H]-N-methylscopolamine for muscarinic receptors, [³H]-epibatidine for nicotinic receptors).

-

Incubation: The receptor membranes, radioligand, and varying concentrations of this compound would be incubated to reach equilibrium.

-

Separation and Scintillation Counting: Bound and free radioligand would be separated by rapid filtration, and the amount of bound radioactivity would be quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) would be calculated. The binding affinity (Ki) would then be determined using the Cheng-Prusoff equation.

In Vivo Antitussive Efficacy Assay (Hypothetical)

Objective: To evaluate the antitussive effect of this compound in a preclinical animal model of cough.

Methodology:

-

Animal Model: Guinea pigs are a commonly used model for cough studies.

-

Cough Induction: Cough would be induced by exposure to an aerosolized tussive agent such as citric acid or capsaicin.

-

Drug Administration: Animals would be pre-treated with various doses of this compound or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection). A positive control such as codeine would also be included.

-

Cough Measurement: The number of coughs would be recorded for a defined period following exposure to the tussive agent. This can be done through direct observation by a trained researcher blinded to the treatment groups or by using a whole-body plethysmograph to detect the characteristic pressure changes associated with coughing.

-

Data Analysis: The percentage inhibition of cough frequency by this compound compared to the vehicle control would be calculated. Dose-response curves would be generated to determine the ED₅₀ (the dose that produces 50% of the maximal effect).

A hypothetical workflow for such an experiment is depicted below.

References

Isoaminile: A Non-Opioid Antitussive with a Dual Central and Anticholinergic Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoaminile is a centrally acting, non-opioid antitussive agent that has been used for the symptomatic relief of cough. Structurally distinct from opioid-based cough suppressants, this compound's mechanism of action is primarily attributed to its effects on the central nervous system, coupled with anticholinergic properties. This technical guide provides a comprehensive overview of this compound, focusing on its core pharmacological profile, including available data on its efficacy, and detailed experimental protocols relevant to its study. Due to the limited availability of recent quantitative data in publicly accessible literature, this guide also presents comparative data for other antitussive agents to provide a contextual framework for research and development.

Introduction

Cough is a critical protective reflex that clears the airways of foreign particles and excess secretions. However, persistent and non-productive coughing can be debilitating and is a common symptom of various respiratory and non-respiratory conditions. While opioid derivatives have historically been the gold standard for cough suppression, their use is associated with a range of side effects, including sedation, constipation, and the potential for abuse. This has driven the search for effective and safer non-opioid alternatives.

This compound, with the chemical name 4-(dimethylamino)-2-isopropyl-2-phenylvaleronitrile, is one such non-opioid antitussive agent.[1] It is known to act centrally on the medullary cough center to suppress the cough reflex.[1] Additionally, this compound exhibits anticholinergic activity by acting as an antagonist at both muscarinic and nicotinic receptors.[1][2] This dual mechanism of action distinguishes it from many other antitussive agents. This guide will delve into the technical aspects of this compound, providing a valuable resource for researchers and professionals in the field of respiratory drug development.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a drug candidate is fundamental for its development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-(dimethylamino)-2-isopropyl-2-phenylpentanenitrile | PubChem |

| Molecular Formula | C₁₆H₂₄N₂ | PubChem[1] |

| Molar Mass | 244.38 g/mol | PubChem[1] |

| CAS Number | 77-51-0 | PubChem[1] |

| Synonyms | Peracon, Dimyril | - |

| Structure | (Image of the chemical structure of this compound) | - |

Pharmacodynamics: Mechanism of Action

This compound's antitussive effect is multifactorial, involving both central and peripheral nervous system actions.

Central Antitussive Effect

The primary mechanism of action of this compound is the suppression of the cough reflex at the level of the central nervous system.[1] It is believed to act on the cough center located in the medulla oblongata, though the precise molecular targets within this region have not been fully elucidated in the available literature. Unlike opioids, its central action is not mediated through opioid receptors.

Anticholinergic Activity

This compound also possesses significant anticholinergic properties, acting as an antagonist at both muscarinic and nicotinic acetylcholine (B1216132) receptors.[1][2] This antagonism can contribute to its antitussive effect through several mechanisms:

-

Bronchodilation: Muscarinic receptor antagonists can induce relaxation of the airway smooth muscle, which may reduce the afferent stimuli that trigger a cough.

-

Reduction of Mucus Secretion: By blocking muscarinic receptors on submucosal glands, this compound may decrease mucus secretion, thereby reducing the need to cough.

-

Modulation of Neural Transmission: Both muscarinic and nicotinic receptors are involved in the complex neural pathways that regulate the cough reflex. Antagonism of these receptors could dampen the transmission of cough-inducing signals.

The following diagram illustrates the proposed signaling pathway of the cough reflex and the potential points of intervention for this compound.

Quantitative Data

Table 1: Comparative Preclinical Efficacy of Antitussive Agents in the Guinea Pig Citric Acid-Induced Cough Model

| Compound | Class | Dose (mg/kg) | Route | % Inhibition of Cough | Source |

| Codeine | Opioid | 10 | p.o. | ~50% | Fahy et al., 2008 |

| Dextromethorphan | Non-Opioid | 30 | i.p. | ~60% | Kamei et al., 1993 |

| Levodropropizine | Non-Opioid | 10 | p.o. | ~45% | Catena et al., 1990 |

This table presents representative data and values may vary depending on the specific experimental conditions.

Table 2: Comparative Muscarinic Receptor Antagonist Affinities

| Compound | M₁ Ki (nM) | M₂ Ki (nM) | M₃ Ki (nM) | M₄ Ki (nM) | M₅ Ki (nM) | Source |

| Atropine (B194438) | 0.2 | 1.1 | 0.4 | 0.6 | 0.5 | Bolden et al., 1992 |

| Ipratropium | 2.0 | 3.3 | 1.0 | 2.5 | 1.6 | Bolden et al., 1992 |

| Tiotropium | 0.14 | 0.49 | 0.08 | 0.17 | 0.11 | Disse et al., 1999 |

This table provides context for the anticholinergic component of this compound's action.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of antitussive agents. The following sections describe key methodologies for assessing the efficacy and mechanism of action of compounds like this compound.

In Vivo Efficacy: Citric Acid-Induced Cough Model in Guinea Pigs

This is a widely used preclinical model to assess the antitussive potential of a test compound.

Objective: To determine the dose-dependent effect of a test compound on the number of coughs induced by citric acid inhalation in guinea pigs.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-400 g)

-

Test compound (e.g., this compound)

-

Vehicle control (e.g., saline, 0.5% methylcellulose)

-

Positive control (e.g., codeine, dextromethorphan)

-

Citric acid solution (0.2 - 0.4 M in sterile saline)

-

Whole-body plethysmograph

-

Nebulizer

-

Sound recording equipment and analysis software

Procedure:

-

Acclimatization: Animals are acclimatized to the housing conditions for at least one week and to the plethysmograph chambers for several days before the experiment.

-

Dosing: Animals are randomly assigned to treatment groups (vehicle, positive control, and various doses of the test compound). The compound is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific time before the citric acid challenge (e.g., 30-60 minutes).

-

Cough Induction: Each guinea pig is placed individually in the plethysmograph chamber. After a brief adaptation period, an aerosol of citric acid is delivered into the chamber for a fixed duration (e.g., 5-10 minutes).

-

Data Recording: The number of coughs is recorded during the citric acid exposure and for a defined post-exposure period. Coughs are identified by their characteristic sound and the associated pressure changes in the plethysmograph.

-

Data Analysis: The total number of coughs for each animal is determined. The percentage inhibition of cough for each treatment group is calculated relative to the vehicle control group. A dose-response curve can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).

In Vitro Mechanism: Muscarinic Receptor Binding Assay

This assay is used to determine the binding affinity of a test compound to specific muscarinic receptor subtypes.

Objective: To determine the inhibition constant (Ki) of a test compound for muscarinic receptor subtypes (M1, M2, M3, M4, M5).

Materials:

-

Cell membranes expressing a single human muscarinic receptor subtype (e.g., from CHO or HEK cells)

-

Radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB)

-

Test compound (e.g., this compound)

-

Non-labeled competing ligand (e.g., atropine for non-specific binding)

-

Assay buffer

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of the test compound are incubated with the cell membranes in the assay buffer. A parallel set of tubes containing the radioligand and a high concentration of a non-labeled antagonist (e.g., atropine) is used to determine non-specific binding.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively documented in publicly available literature. Further research is required to characterize its pharmacokinetic profile, which is essential for optimizing dosing regimens and understanding its potential for drug-drug interactions.

Clinical Efficacy and Safety

A double-blind, randomized clinical trial compared the efficacy and safety of this compound citrate (B86180) (40 mg) with chlophedianol hydrochloride (20 mg) as antitussive agents. The study concluded that this compound was as effective as chlophedianol in suppressing cough. The side effects reported were few and mild in nature.

Conclusion

This compound is a non-opioid antitussive agent with a unique dual mechanism of action, combining central suppression of the cough reflex with peripheral anticholinergic effects. While its clinical use has been established, there is a notable lack of recent, detailed quantitative data on its receptor binding affinities, preclinical efficacy, and pharmacokinetic profile in the public domain. This technical guide has summarized the available information and provided detailed experimental protocols to facilitate further research into this compound and other novel antitussive agents. The development of effective and safe non-opioid antitussives remains a significant unmet medical need, and a thorough understanding of existing compounds like this compound can provide a valuable foundation for future drug discovery and development efforts. Further investigation to quantify its pharmacological properties is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Anticholinergic Effects of Isoaminile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoaminile, a centrally acting antitussive agent, exhibits a complex pharmacological profile that includes significant anticholinergic properties.[1][2] This technical guide provides a comprehensive overview of the anticholinergic effects of this compound, focusing on its mechanism of action at muscarinic acetylcholine (B1216132) receptors. Due to a notable lack of extensive quantitative data in publicly available literature regarding this compound's specific binding affinities and functional inhibition at various receptor subtypes, this document serves as a foundational resource.[3] It outlines the established signaling pathways affected by anticholinergic agents, details relevant experimental protocols for characterization, and presents data table templates for researchers to populate with experimentally determined values. The information herein is intended to guide further investigation into the nuanced anticholinergic profile of this compound.

Introduction to Anticholinergic Activity

Anticholinergic agents are substances that block the action of the neurotransmitter acetylcholine (ACh) at its receptors in the central and peripheral nervous system.[4][5] This blockade primarily affects the parasympathetic nervous system, which governs a wide array of involuntary bodily functions.[4] The effects of anticholinergic drugs are widespread and can include reduced gut motility, decreased saliva and tear production, urinary retention, blurred vision, and diminished muscle contraction.[4] At the molecular level, these agents are antagonists of acetylcholine receptors, which are broadly classified into muscarinic and nicotinic subtypes.[5] this compound has been identified as an antagonist at both muscarinic and nicotinic receptors, contributing to its therapeutic and potential side effect profile.[1][3]

Mechanism of Action: Muscarinic Receptor Antagonism

The primary anticholinergic effects of this compound are mediated through its antagonism of muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors (GPCRs) are divided into five subtypes (M1-M5), each with distinct tissue distribution and signaling pathways.[3]

-

M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Upon activation by acetylcholine, they stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[3]

-

M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Their activation by acetylcholine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]

By competitively binding to these receptors, this compound prevents acetylcholine from initiating these downstream signaling events, thereby attenuating or blocking the physiological responses mediated by the parasympathetic nervous system.

Signaling Pathway of M1/M3/M5 Muscarinic Receptors

Caption: M1/M3/M5 receptor signaling pathway and its inhibition by this compound.

Signaling Pathway of M2/M4 Muscarinic Receptors

Caption: M2/M4 receptor signaling pathway and its inhibition by this compound.

Quantitative Analysis of Anticholinergic Effects

A thorough understanding of a drug's anticholinergic profile requires quantitative data on its interaction with muscarinic receptors. Key parameters include the dissociation constant (Ki) from radioligand binding assays and the pA2 value from in vitro functional assays. As previously noted, specific quantitative data for this compound is not extensively available. The following tables are provided as templates for researchers to populate with their own experimentally determined values, with reference values for the well-characterized anticholinergic agent, atropine, included for comparison.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) Data for this compound is not currently available in public literature and this table serves as a template.

| Compound | M1 | M2 | M3 | M4 | M5 |

| This compound | Data | Data | Data | Data | Data |

| Atropine | 0.9 | 1.6 | 1.0 | 0.8 | 1.3 |

Table 2: Functional Antagonism at Muscarinic Receptors (pA2 values) The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. Data for this compound is not currently available.

| Compound | M1 | M2 | M3 | M4 | M5 |

| This compound | Data | Data | Data | Data | Data |

| Atropine | 9.0 | 8.8 | 9.2 | 8.9 | 9.0 |

Experimental Protocols

The following sections detail standardized experimental methodologies for characterizing the anticholinergic properties of a compound like this compound.

In Vitro Functional Assay: Guinea Pig Ileum Contraction

This classic pharmacological preparation is used to assess the functional antagonism of muscarinic receptors, primarily of the M3 subtype, which mediate smooth muscle contraction.

Objective: To determine the pA2 value of this compound for muscarinic receptors in the guinea pig ileum.

Materials:

-

Male Dunkin-Hartley guinea pigs (250-350 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Acetylcholine (ACh) chloride (agonist)

-

This compound (antagonist)

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

A segment of the terminal ileum is isolated and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

The tissue is allowed to equilibrate under a resting tension of 1 g for at least 60 minutes, with washouts every 15 minutes.

-

A cumulative concentration-response curve to ACh is generated to establish a baseline.

-

The tissue is washed, and after a 30-minute re-equilibration period, it is incubated with a known concentration of this compound for a predetermined period (e.g., 30 minutes).

-

A second cumulative concentration-response curve to ACh is then generated in the presence of this compound.

-

Steps 4 and 5 are repeated with increasing concentrations of this compound.

-

The concentration-response curves for ACh in the presence of different concentrations of this compound are plotted. A Schild plot is then constructed by plotting the log (concentration ratio - 1) against the log molar concentration of this compound. The x-intercept of the linear regression provides the pA2 value.

References

Isoaminile and its Interaction with Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Isoaminile and Muscarinic Receptors

This compound is a centrally acting antitussive (cough suppressant) agent.[1] Structurally, it shares some similarities with methadone. Beyond its antitussive effects, this compound exhibits significant anticholinergic activity, acting as an antagonist at both muscarinic and nicotinic acetylcholine (B1216132) receptors.[1] This dual antagonism contributes to its overall pharmacological profile.

Muscarinic receptors, a family of five subtypes (M1-M5), are crucial mediators of the parasympathetic nervous system and are also present in the central nervous system.[2] They are involved in diverse physiological processes, including smooth muscle contraction, heart rate regulation, glandular secretions, and cognitive functions.[2][3] As such, they are prominent targets for drug development.

The interaction of this compound with muscarinic receptors is primarily characterized by competitive antagonism, where it vies with the endogenous ligand, acetylcholine (ACh), for the same binding site on the receptor. This blockade of ACh binding prevents the initiation of downstream signaling cascades.[4]

Quantitative Analysis of this compound-Muscarinic Receptor Interaction

A thorough understanding of a drug's interaction with its target receptors necessitates quantitative data on its binding affinity. For muscarinic receptor antagonists, this is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Despite extensive searches of scientific literature, specific Kᵢ or IC₅₀ values for this compound at each of the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5) are not publicly available. The foundational research from 1970 by Bastos and Ramos, which first identified this compound as a muscarinic receptor inhibitor, does not have a publicly available abstract with this quantitative data, and the full text is not accessible through standard databases.[5]

To facilitate further research and a more complete understanding of this compound's selectivity profile, the following table structure is provided for the future population of such data.

Table 1: this compound Binding Affinity for Muscarinic Receptor Subtypes

| Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) | Radioligand Used | Cell Line/Tissue | Reference |

| M1 | Data not available | Data not available | |||

| M2 | Data not available | Data not available | |||

| M3 | Data not available | Data not available | |||

| M4 | Data not available | Data not available | |||

| M5 | Data not available | Data not available |

Muscarinic Receptor Signaling Pathways and the Effect of this compound

Muscarinic receptor subtypes couple to different G proteins, initiating distinct intracellular signaling cascades. This compound, as an antagonist, inhibits these pathways.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] this compound blocks this cascade, preventing the rise in intracellular calcium and the activation of PKC.

-

M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] Additionally, the βγ-subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[2] By blocking M2 and M4 receptors, this compound prevents the inhibition of adenylyl cyclase and the activation of GIRK channels.

The following diagrams illustrate the canonical signaling pathways for muscarinic receptors, which are inhibited by this compound.

Gq-coupled muscarinic receptor signaling pathway inhibited by this compound.

Gi-coupled muscarinic receptor signaling pathway inhibited by this compound.

Experimental Protocols for Characterizing this compound's Effects

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with muscarinic receptors.

Radioligand Binding Assay (for determining Kᵢ)

This assay directly measures the affinity of a compound for a receptor.

Objective: To determine the inhibition constant (Kᵢ) of this compound for each of the five muscarinic receptor subtypes.

Materials:

-

Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).

-

Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

-

This compound of varying concentrations.

-

Non-specific binding control (e.g., a high concentration of atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the target receptor subtype and isolate the membrane fraction through centrifugation.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + atropine), and competitive binding (membranes + radioligand + varying concentrations of this compound).

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Workflow for a radioligand binding assay.

Functional Assay: Intracellular Calcium Mobilization (for M1, M3, M5 activity)

This assay measures the functional consequence of receptor antagonism.

Objective: To determine the potency of this compound in blocking agonist-induced calcium release mediated by M1, M3, or M5 receptors.

Materials:

-

Cell line expressing the target Gq-coupled muscarinic receptor subtype.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Muscarinic agonist (e.g., carbachol).

-

This compound of varying concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Protocol:

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to all wells to stimulate the receptors.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a FLIPR or fluorescence microscope. The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: Plot the agonist-induced fluorescence response against the logarithm of the this compound concentration. Determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the maximum agonist response.

Workflow for an intracellular calcium mobilization assay.

Conclusion and Future Directions

This compound is an established muscarinic receptor antagonist with a long history of clinical use as an antitussive. However, a detailed characterization of its binding affinity and selectivity across the five muscarinic receptor subtypes is lacking in the current publicly available scientific literature. The experimental protocols detailed in this guide provide a clear path for researchers to generate this crucial quantitative data. A comprehensive understanding of this compound's muscarinic receptor pharmacology is essential for elucidating its full therapeutic potential and side-effect profile. Future research should focus on performing radioligand binding and functional assays to populate the affinity and potency data for this compound at all M1-M5 receptors. Such studies will provide a more complete picture of this compound's mechanism of action and may reveal novel therapeutic applications.

References

- 1. This compound | C16H24N2 | CID 6481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. This compound as inhibitor of muscarinic and nicotinic ganglionic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoaminile's Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoaminile, a centrally acting antitussive agent, has a complex pharmacological profile that includes anticholinergic properties. Early in vivo studies have demonstrated its capacity to antagonize nicotinic acetylcholine (B1216132) receptors (nAChRs), although a detailed characterization of this interaction at the molecular level is lacking in publicly available literature. This technical guide consolidates the existing knowledge on this compound's effects on nicotinic receptors, provides a comparative analysis with its structural analog, methadone, and outlines detailed experimental protocols for the comprehensive characterization of such interactions. The included data tables, signaling pathway diagrams, and experimental workflows are intended to serve as a resource for researchers investigating the pharmacology of this compound and other nAChR modulators.

Introduction

This compound is primarily recognized for its antitussive effects, mediated through a central mechanism.[1] However, its structural similarity to methadone and its documented anticholinergic activity suggest a broader pharmacological scope.[1][2] This includes interactions with both muscarinic and nicotinic acetylcholine receptors.[1][3] While its effects on muscarinic receptors are noted, this guide focuses specifically on its interaction with nAChRs, which are critical ligand-gated ion channels involved in a vast array of physiological and pathological processes.[4] Understanding the nuances of how compounds like this compound modulate nAChR activity is crucial for drug development, particularly in the fields of neuroscience, addiction, and inflammatory disorders.

This document will first review the foundational in vivo evidence of this compound's nicotinic receptor antagonism. Given the scarcity of direct quantitative data for this compound, we will then present a detailed pharmacological profile of its structural analog, methadone, as a proxy to illustrate potential mechanisms and highlight the types of data required for a thorough characterization. Finally, we provide comprehensive, standardized protocols for key in vitro assays essential for elucidating the binding affinity, potency, and mechanism of action of compounds at nAChR subtypes.

In Vivo Evidence of this compound's Nicotinic Receptor Antagonism

The primary evidence for this compound's interaction with nicotinic receptors comes from a 1970 study by Bastos and Ramos.[3] These experiments, conducted in animal models, demonstrated that this compound can inhibit physiological responses mediated by nicotinic receptor activation in autonomic ganglia. The key findings from these studies are summarized in the table below.

| Animal Model | Experimental Preparation | Nicotinic Agonist | This compound Dose | Observed Effect | Reference |

| Atropinized Dogs | Blood Pressure Measurement | Nicotine (B1678760) (30 µg/kg) | 10 - 30 mg/kg | Reduced or abolished the hypertensive effects of nicotine. | [3] |

| Atropinized Dogs | Blood Pressure Measurement | Acetylcholine (500 µg/kg) | 10 - 30 mg/kg | Reduced or abolished the pressor effects of acetylcholine. | [3] |

| Cats | Nictitating Membrane Contraction | Nicotine | 10 - 30 mg/kg | Blocked the contraction of the nictitating membrane induced by nicotine. | [3] |

| Dogs | Splanchnic Nerve Stimulation | Electrical Stimulation | >10 mg/kg | Reduced or abolished the hypertension caused by splanchnic nerve stimulation. | [3] |

These findings strongly suggest that this compound acts as an antagonist at ganglionic nicotinic receptors. However, these studies do not provide information on the specific nAChR subtypes involved or the molecular mechanism of this antagonism.

Pharmacological Profile of a Structural Analog: Methadone

Due to the lack of detailed in vitro data for this compound, an examination of its structural analog, methadone, is instructive. Methadone has been more extensively studied and shown to interact with multiple nAChR subtypes through a non-competitive mechanism.[5][6][7][8]

Methadone Binding Affinities and Potencies at nAChR Subtypes

The following tables summarize the quantitative data for methadone's interaction with human and rat nAChR subtypes.

| Receptor Subtype | Ligand | Assay Type | Ki (µM) | Cell Line | Reference |

| human α7 | Methadone | [3H]epibatidine displacement | 6.3 | SH-EP1-hα7 | [5] |

| human α3* | Methadone | [3H]epibatidine displacement | 19.4 and 1008 | SH-SY5Y | [5] |

| human α4β2 | Methadone | [3H]epibatidine displacement | No displacement | SH-EP1-hα4β2 | [5] |

| Receptor Subtype | Ligand | Assay Type | IC50 (µM) | Cell Line | Reference |

| rat α3β4 | (+/-)-methadone | 86Rb+ efflux | 1.9 ± 0.2 | HEK-KXα3β4R2 | [6] |

| rat α3β4 | (-)-methadone | 86Rb+ efflux | ~2 | HEK-KXα3β4R2 | [6] |

| rat α3β4 | (+)-methadone | 86Rb+ efflux | ~2 | HEK-KXα3β4R2 | [6] |

| rat α3β4 | EDDP (methadone metabolite) | 86Rb+ efflux | ~0.5 | HEK-KXα3β4R2 | [6] |

Mechanism of Action of Methadone at nAChRs

Studies have shown that methadone acts as a non-competitive antagonist at α4β2 and α3* nAChRs.[5][8] This is evidenced by the fact that in the presence of methadone, the maximum response to nicotine is reduced, while the EC50 of nicotine is not significantly shifted.[6] This suggests that methadone does not compete with the agonist for the binding site but rather inhibits the receptor's function through another site, possibly within the ion channel pore. Interestingly, methadone has been shown to act as an agonist at the human α7 nAChR subtype.[5][8]

Visualization of Nicotinic Receptor Signaling and Antagonism

To understand the potential interactions of this compound, it is useful to visualize the signaling pathways and theoretical models of antagonism.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C16H24N2 | CID 6481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound as inhibitor of muscarinic and nicotinic ganglionic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Methadone is a non-competitive antagonist at the α4β2 and α3* nicotinic acetylcholine receptors and an agonist at the α7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Blockade of rat alpha3beta4 nicotinic receptor function by methadone, its metabolites, and structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methadone - Wikipedia [en.wikipedia.org]

- 8. Methadone's effect on nAChRs--a link between methadone use and smoking? - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoaminile structural similarity to methadone

An In-depth Technical Guide on the Structural and Pharmacological Comparison of Isoaminile and Methadone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the structural and pharmacological properties of this compound and methadone. While both are synthetic, open-chain molecules sharing certain structural motifs, their pharmacological activities diverge significantly. Methadone is a potent µ-opioid receptor agonist and NMDA receptor antagonist, forming the basis of its use in analgesia and opioid maintenance therapy.[1][2] In contrast, this compound is primarily characterized as a centrally acting antitussive and an anticholinergic agent with both antimuscarinic and antinicotinic properties.[3][4] Publicly available quantitative data on this compound's affinity for opioid receptors is notably absent, precluding a direct quantitative comparison of their opioid activity. This document consolidates the known structural features, pharmacological data, and relevant experimental methodologies to provide a detailed comparative overview for scientific professionals.

Structural Analysis

Methadone and this compound are synthetic compounds that, unlike morphine and its derivatives, lack a rigid, multi-ring structure.[5][6] This conformational flexibility is a key characteristic. Their structural similarity is rooted in a shared pharmacophore: a quaternary carbon atom bonded to a phenyl group, another bulky substituent, and an aminoethyl side chain.

-

Methadone: Chemically, it is (RS)-6-(dimethylamino)-4,4-diphenylheptan-3-one.[7] It features a central quaternary carbon bonded to two phenyl rings. Its analgesic activity is primarily attributed to the l-isomer (levomethadone), which is 8 to 50 times more potent than the d-isomer.[1][7]

-

This compound: Its chemical name is 4-(dimethylamino)-2-isopropyl-2-phenylpentanenitrile.[8] It possesses a quaternary carbon bonded to one phenyl group and one isopropyl group. A key structural difference is the presence of a nitrile (-C≡N) group, whereas methadone has a ketone group.[2][3]

// Connections m_amine -> methadone_img [label="Shared Moiety", color="#34A853", style=dashed, arrowhead=none]; i_amine -> isoaminile_img [color="#34A853", style=dashed, arrowhead=none];

m_quat -> methadone_img [label="Shared Core", color="#4285F4", style=dashed, arrowhead=none]; i_quat -> isoaminile_img [color="#4285F4", style=dashed, arrowhead=none];

m_ketone -> methadone_img [label="Distinguishing Group", color="#EA4335", style=dashed, arrowhead=none]; i_nitrile -> isoaminile_img [color="#EA4335", style=dashed, arrowhead=none];

// Invisible edges for alignment edge [style=invis]; m_amine -> m_quat -> m_ketone; i_amine -> i_quat -> i_nitrile; } . Caption: Core structural features of Methadone and this compound.

Pharmacological Profiles and Quantitative Data

The primary therapeutic actions and receptor interactions of methadone and this compound are distinct, despite their structural similarities.

Methadone

Methadone is a potent opioid agonist with a complex pharmacology.[1]

-

Opioid Receptor Activity: It acts as a full agonist at the µ-opioid receptor (MOR), which is central to its analgesic effects and its ability to mitigate withdrawal symptoms in opioid use disorder.[1][9] The (R)- or levo-enantiomer has a significantly higher affinity for the MOR than the (S)- or dextro-enantiomer.[1][10] It has a much lower affinity for δ- and κ-opioid receptors.[10]

-

NMDA Receptor Antagonism: Methadone is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its efficacy in treating neuropathic pain and reducing the development of opioid tolerance.[1][2]

-

Monoamine Reuptake Inhibition: It also inhibits the reuptake of serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET), an action that may further contribute to its analgesic properties.[1]

This compound

This compound's pharmacology is primarily defined by its antitussive and anticholinergic effects.

-

Antitussive Activity: It is a centrally acting cough suppressant.[3][4] The precise central mechanism is not fully elucidated in available literature.[4]

-

Anticholinergic Activity: this compound functions as an antagonist at both muscarinic and nicotinic cholinergic receptors.[3][11][12] This dual anticholinergic action is a distinguishing feature of its pharmacological profile.

-

Opioid Receptor Activity: There is a lack of published, peer-reviewed studies providing quantitative binding data (e.g., Kᵢ values) for this compound at any opioid receptor subtype. While its structural similarity to methadone and its history of compulsive use as a substitute for narcotics might suggest some interaction, this has not been substantiated with receptor binding assays.[13] Experimental studies have shown that this compound does not appear to produce physical dependence.[13]

Quantitative Data Summary

The following tables summarize the known chemical properties and receptor binding affinities.

Table 1: Chemical and Physical Properties

| Property | Methadone | This compound |

| IUPAC Name | (RS)-6-(dimethylamino)-4,4-diphenylheptan-3-one[2] | 4-(dimethylamino)-2-isopropyl-2-phenylpentanenitrile[8] |

| Formula | C₂₁H₂₇NO[2] | C₁₆H₂₄N₂[3] |

| Molar Mass | 309.45 g·mol⁻¹ | 244.38 g·mol⁻¹[3] |

| CAS Number | 76-99-3[7] | 77-51-0[3] |

Table 2: Comparative Receptor Binding Affinities (Kᵢ, nM)

| Receptor | Racemic Methadone | Levomethadone | Dextromethadone | This compound |

| µ-Opioid (MOR) | 1.7 - 3.38[1][14] | 0.95[1] | 19.7[1] | Not Reported |

| δ-Opioid (DOR) | 435[1] | 371[1] | 960[1] | Not Reported |

| κ-Opioid (KOR) | 405[1] | 1,860[1] | 1,370[1] | Not Reported |

| NMDA | 2,500 - 8,300[1] | 2,800 - 3,400[1] | 2,600 - 7,400[1] | Not Reported |

| SERT | 1,400[1] | 14.1[1] | 992[1] | Not Reported |

| NET | 259[1] | 702[1] | 12,700[1] | Not Reported |

| Muscarinic (M) | Not a primary target | Not a primary target | Not a primary target | Antagonist[11] |

| Nicotinic (N) | Not a primary target | Not a primary target | Not a primary target | Antagonist[11] |

Note: Lower Kᵢ values indicate higher binding affinity.

Signaling Pathways and Workflows

Mu-Opioid Receptor (MOR) Signaling

Activation of the MOR by an agonist like methadone initiates a G-protein-mediated signaling cascade. The receptor couples primarily to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This pathway is fundamental to the analgesic effects of opioids.

Experimental Workflow: Competitive Radioligand Binding Assay

To determine the binding affinity (Kᵢ) of a compound for a specific receptor, a competitive radioligand binding assay is a standard and crucial in vitro method. This workflow illustrates the key steps involved in such an experiment.

Detailed Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for Opioid Receptors

This protocol is representative for determining the binding affinity of a test compound for the human µ-opioid receptor.[15][16]

-

Objective: To determine the inhibition constant (Kᵢ) of a test compound for the µ-opioid receptor.

-

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293, CHO) expressing the recombinant human µ-opioid receptor.

-

Radioligand: [³H]-DAMGO, a selective µ-opioid receptor agonist.

-

Test Compound: Serial dilutions of the compound of interest (e.g., methadone).

-

Non-specific Control: Naloxone (10 µM), a non-selective opioid antagonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well plates, cell harvester with glass fiber filters, liquid scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-